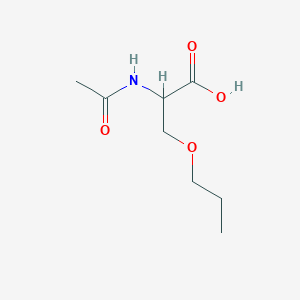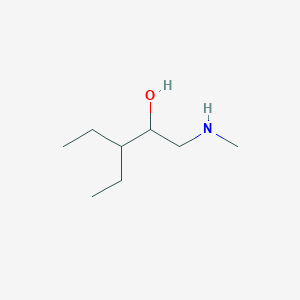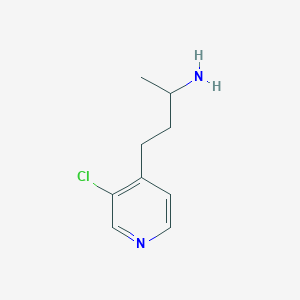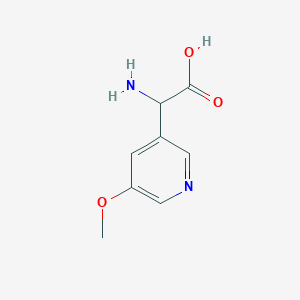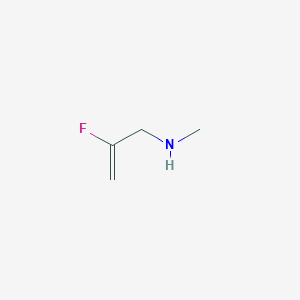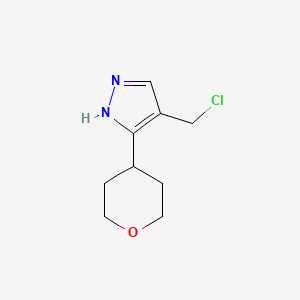
4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a chloromethyl group and a tetrahydro-2H-pyran-4-yl group, making it a versatile molecule for synthetic and analytical purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the reaction of appropriate pyrazole derivatives with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like amines, thiols, and alcohols are frequently employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their function. The pyrazole ring may interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(aminomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
- 4-(hydroxymethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
- 4-(methyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Uniqueness
4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is unique due to its chloromethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H13ClN2O |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
4-(chloromethyl)-5-(oxan-4-yl)-1H-pyrazole |
InChI |
InChI=1S/C9H13ClN2O/c10-5-8-6-11-12-9(8)7-1-3-13-4-2-7/h6-7H,1-5H2,(H,11,12) |
Clave InChI |
BUXYPCSGPLIJKC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=C(C=NN2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


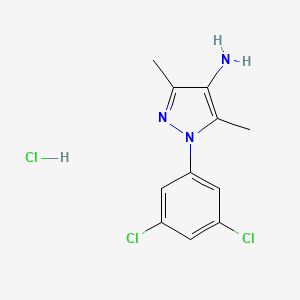
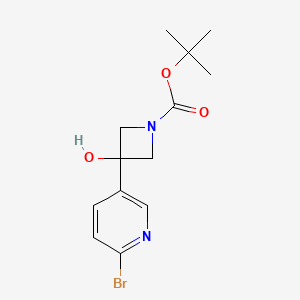
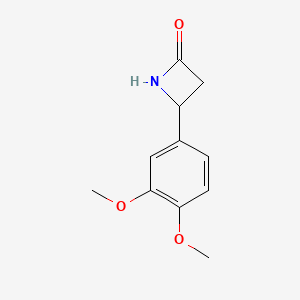
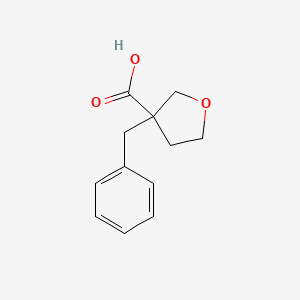
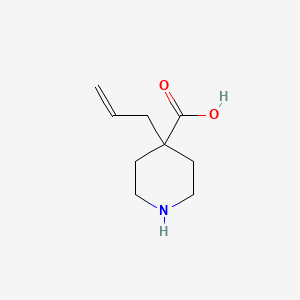
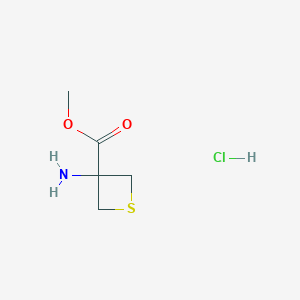
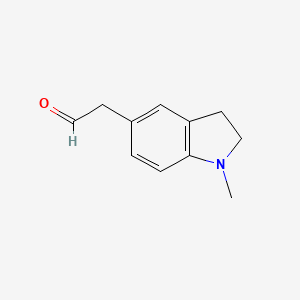
![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)

